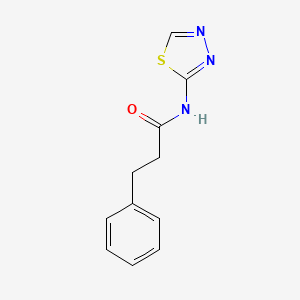![molecular formula C11H12N2O5 B5703038 methyl N-[(4-nitrophenyl)acetyl]glycinate](/img/structure/B5703038.png)
methyl N-[(4-nitrophenyl)acetyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(4-nitrophenyl)acetyl]glycinate, also known as MNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNG is a glycine derivative that has been synthesized through several methods and has been studied for its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Methyl N-[(4-nitrophenyl)acetyl]glycinate has potential applications in various scientific research areas, including drug discovery, enzyme inhibition, and protein labeling. This compound has been studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been used as a fluorescent probe for the labeling of proteins, which can aid in the study of protein-protein interactions.
Wirkmechanismus
The mechanism of action of methyl N-[(4-nitrophenyl)acetyl]glycinate involves the inhibition of acetylcholinesterase through the formation of a covalent bond with the enzyme's active site. The nitrophenyl group of this compound interacts with the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and aspartic acid residues. This interaction results in the formation of a stable enzyme-inhibitor complex, which prevents the hydrolysis of acetylcholine and leads to the accumulation of acetylcholine in the synaptic cleft.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects, including the inhibition of acetylcholinesterase activity and the modulation of synaptic transmission. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce inflammation in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl N-[(4-nitrophenyl)acetyl]glycinate in lab experiments is its high potency and selectivity for acetylcholinesterase inhibition. This compound has also been shown to have low toxicity, making it a safe chemical to use in experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
Zukünftige Richtungen
There are several future directions for the study of methyl N-[(4-nitrophenyl)acetyl]glycinate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its effects on other enzymes and proteins. This compound has also been studied as a potential therapeutic agent for Alzheimer's disease, and further research in this area may lead to the development of new treatments for this debilitating disease.
Conclusion:
This compound is a chemical compound that has shown potential applications in various scientific research areas, including drug discovery, enzyme inhibition, and protein labeling. This compound has been synthesized through several methods and has been studied for its biochemical and physiological effects, including acetylcholinesterase inhibition, antioxidant properties, and anti-inflammatory effects. While this compound has advantages and limitations for lab experiments, further research in this area may lead to the development of new therapies for various diseases.
Synthesemethoden
Methyl N-[(4-nitrophenyl)acetyl]glycinate can be synthesized through several methods, including the reaction of glycine ethyl ester with 4-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of glycine with 4-nitrobenzoyl chloride, followed by the esterification of the intermediate with methanol and hydrochloric acid. Both methods result in the formation of this compound as a yellow crystalline powder.
Eigenschaften
IUPAC Name |
methyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-12-10(14)6-8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZNLDWNLZMQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)